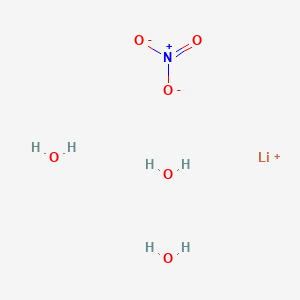
2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
Übersicht
Beschreibung
"2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide" is a chemical compound of interest in various scientific studies due to its unique trifluoroacetamide group attached to a 3-hydroxyphenyl ring. This structure suggests potential for diverse chemical reactions and properties, which have been explored in different research contexts.
Synthesis Analysis
The synthesis of compounds related to "2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide" often involves fluorination reactions, silylation, and the use of chloroacetyl chloride as a key reagent. For instance, Zhong-cheng and Shu Wan-yin (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, which could be analogous to synthesizing related trifluoroacetamide compounds (Zhong-cheng & Shu Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like NMR, X-ray crystallography, and HRMS. Gonghua Pan et al. (2016) utilized 1H and 13C NMR, along with HRMS spectroscopy, to characterize the molecular configuration of a compound similar in structure, highlighting the significance of such techniques in elucidating molecular structures (Pan et al., 2016).
Chemical Reactions and Properties
Compounds with the trifluoroacetamide group engage in various chemical reactions, such as silylation and interaction with Lewis bases, to form complex structures with pentacoordinate or hexacoordinate silicon atoms, as discussed by V. V. Negrebetsky et al. (2008) (Negrebetsky et al., 2008). These reactions underline the reactivity and versatility of the trifluoroacetamide group in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, is used in the synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is a key step, with vinyl acetate identified as an efficient acyl donor for this reaction (Magadum & Yadav, 2018).
Antibacterial Agents : Derivatives of trifluoroacetamide, including 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide, have been synthesized and evaluated as antibacterial agents. These compounds showed activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Treatment of Asthma and COPD : A crystalline form of a novel glucocorticoid receptor agonist, which includes a 2,2,2-trifluoroacetamide moiety, is claimed to be effective for the treatment of asthma and chronic obstructive pulmonary disease. This form is better absorbed than others after inhalation (Norman, 2013).
Organic Synthesis : The reaction of trifluoroacetamide with alkenes and dienes in an oxidative system has been studied, leading to products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and other complex molecules. This research expands the scope of organic transformations involving trifluoroacetamide (Shainyan et al., 2015).
Flavouring Substance Evaluation : The substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, structurally related to trifluoroacetamide, was evaluated as a flavouring substance. It was found to have no safety concerns for use in specified food categories (Younes et al., 2018).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-2-1-3-6(13)4-5/h1-4,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHNGVUUZBSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634585 | |
| Record name | 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide | |
CAS RN |
14983-08-5 | |
| Record name | 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)







